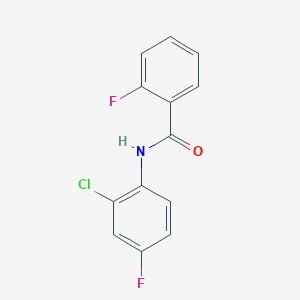

N-(2-cloro-4-fluorofenil)-2-fluorobenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with chloro and fluoro groups on the phenyl rings

Aplicaciones Científicas De Investigación

Chemistry: N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. It is used in assays to understand its interaction with biological targets .

Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its anti-inflammatory and anticancer properties .

Industry: In the industrial sector, N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers .

Mecanismo De Acción

Target of Action

The primary target of N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide is Toll-like receptor 4 (TLR4) . TLR4 is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). Its activation mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .

Mode of Action

N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide, also known as TAK-242, is a small-molecule inhibitor of TLR4 signaling . It acts by blocking the signaling mediated by the intracellular domain of TLR4 . More precisely, TAK-242 attaches to cysteine 747 in the intracellular sphere of TLR4, thus hindering both MyD88-dependent and TRIF-dependent pathways stimulated by LPS .

Result of Action

The result of TAK-242’s action is the suppression of the production of multiple cytokines . In RAW264.7 cells and mouse peritoneal macrophages, TAK-242 suppressed lipopolysaccharide (LPS)-induced production of NO, tumor necrosis factor-alpha (TNF-alpha), and interleukin (IL)-6 . TAK-242 also suppressed the production of these cytokines from LPS-stimulated human peripheral blood mononuclear cells (PBMCs) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide typically involves the reaction of 2-chloro-4-fluoroaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl rings can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols under specific conditions.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Substitution Products: Various substituted benzamides.

Reduction Products: Amines or alcohols.

Oxidation Products: Carboxylic acids or ketones.

Comparación Con Compuestos Similares

- N-(2-chloro-4-fluorophenyl)acetamide

- 2-chloro-4-fluorobenzamide

- N-(2-chloro-4-fluorophenyl)sulfamoylcyclohex-1-ene-1-carboxylate (TAK-242)

Uniqueness: N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents on the phenyl rings, which impart distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Actividad Biológica

N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide is C13H9ClF2N with a molecular weight of approximately 265.67 g/mol. The presence of chlorine and fluorine atoms in its structure contributes to its lipophilicity and potential biological activity.

The biological activity of N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes.

- Receptor Binding : The compound may bind to receptors that play critical roles in signaling pathways, influencing physiological responses.

Anticancer Activity

Several studies have highlighted the anticancer potential of N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide. For instance, it has demonstrated significant inhibitory effects on tumor cell lines with an IC50 value indicative of its potency.

These results suggest that the compound could serve as a lead for developing new anticancer therapies.

In Vivo Studies

In vivo studies using xenograft models have shown that N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide can inhibit tumor growth effectively. For example, a study reported a tumor growth inhibition (TGI) of 48.89% compared to standard treatments like SAHA (suberoylanilide hydroxamic acid), which achieved a TGI of 48.13% .

Comparative Analysis with Similar Compounds

N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide shares structural similarities with other benzamide derivatives, which also exhibit varying degrees of biological activity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-[2-chloro-4-trifluoromethylphenyl]-2-fluorobenzamide | Contains trifluoromethyl group | Enhanced lipophilicity; potential for increased receptor binding |

| N-[2-chloro-4-nitrophenyl]-2-fluorobenzamide | Nitro group addition | Demonstrated increased cytotoxicity in vitro |

| N-[4-bromo-3-methylphenyl]-2-fluorobenzamide | Bromine substitution | Exhibited different pharmacokinetics |

Case Studies

-

Study on HDAC Inhibition :

A recent study focused on the inhibition of histone deacetylases (HDACs), where N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide was shown to selectively inhibit HDAC3 with an IC50 value significantly lower than other known inhibitors . This selectivity suggests its potential use in treating cancers characterized by aberrant HDAC activity. -

Antimicrobial Properties :

Research has also indicated that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Propiedades

IUPAC Name |

N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF2NO/c14-10-7-8(15)5-6-12(10)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXPBUWFBQYUEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.